molecular formula C20H23NO5S B4128197 Diethyl 5-{[(3,5-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-{[(3,5-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B4128197
M. Wt: 389.5 g/mol
InChI Key: XGZLLGIDOIDTBB-UHFFFAOYSA-N
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Description

Diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is an organic compound with a complex structure that includes a thiophene ring, a benzoyl group, and ester functionalities

Preparation Methods

The synthesis of Diethyl 5-{[(3,5-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps. One common synthetic route includes the reaction of 3,5-dimethylbenzoyl chloride with diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or amide functionalities. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

Diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 5-{[(3,5-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate can be compared with similar compounds such as:

    Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate: Lacks the benzoyl group, resulting in different chemical properties and reactivity.

    3,5-Dimethylbenzoyl chloride: Used as a precursor in the synthesis of the target compound, with distinct reactivity due to the absence of the thiophene ring.

    3,5-Dimethoxybenzoyl chloride: Similar in structure but with methoxy groups instead of methyl groups, leading to different electronic and steric effects.

Properties

IUPAC Name

diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-6-25-19(23)15-13(5)16(20(24)26-7-2)27-18(15)21-17(22)14-9-11(3)8-12(4)10-14/h8-10H,6-7H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZLLGIDOIDTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 5-{[(3,5-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Diethyl 5-{[(3,5-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Diethyl 5-{[(3,5-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Diethyl 5-{[(3,5-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Diethyl 5-{[(3,5-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Diethyl 5-{[(3,5-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

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